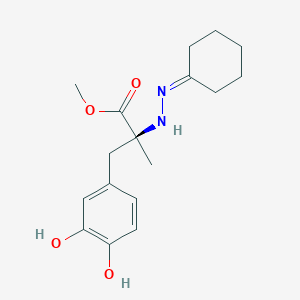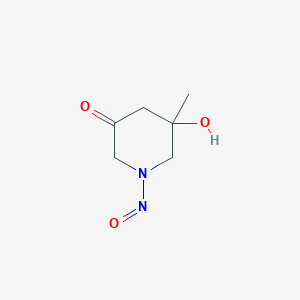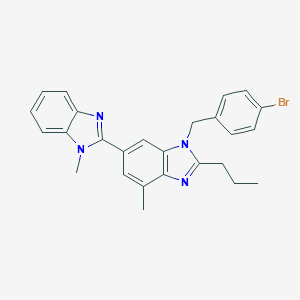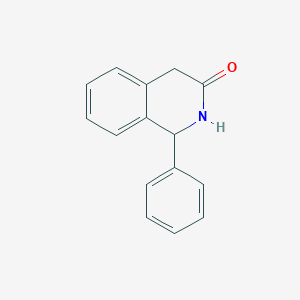
1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one
Descripción general
Descripción
Synthesis Analysis 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one derivatives can be synthesized through various methods. A notable approach involves the reaction of aldehyde and anthranilamide mediated by β-cyclodextrin in water under neutral conditions, achieving high yields with the possibility of catalyst recovery and reuse with minor loss of activity (K. Ramesh et al., 2012). Another method includes the CuI-catalyzed three-component tandem reactions of 2-(2-formylphenyl)ethanone, amine, and diethyl phosphite, which proceed smoothly under mild conditions leading to desired products in good yields (Shengqing Ye et al., 2009).
Molecular Structure Analysis X-ray diffraction studies have provided detailed insights into the crystallographic characteristics of related compounds, supporting the understanding of molecular structures and contributing to the analysis of 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one derivatives (J. H. Quintana et al., 2016).
Chemical Reactions and Properties The chemistry of 1-phenyl-1,2-dihydroisoquinolin-3(4H)-one derivatives is diverse, with several reactions enabling the synthesis of complex structures. For example, the synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors shows the versatility in chemical reactions (I. Huber et al., 1987). Rhodium-catalyzed synthesis methods have also been developed for functionalized derivatives, showcasing innovative approaches to accessing bromonium ylides as key intermediates (Jun He et al., 2016).
Physical Properties Analysis The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are closely linked to their molecular configurations and synthesis conditions. Detailed conformational analysis and molecular modeling have been performed to understand the interactions and physical behavior of these molecules, particularly as D1 dopamine receptor ligands (P. Charifson et al., 1989).
Chemical Properties Analysis 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one and its derivatives exhibit a range of chemical properties, influenced by their structural motifs and functional groups. These properties are fundamental to their reactivity and potential applications in various fields, excluding drug use and dosage. The diversity-oriented synthesis approach provides insight into the chemical properties and potential utility of these molecules (S. Kotha et al., 2014).
Aplicaciones Científicas De Investigación
Antitumor Activity : 3-Arylisoquinolin-1(2H)-ones, bioisosteres of 1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one, have been studied for their antitumor activity. Particularly, 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one showed potent in vitro activity against human tumor cell lines (Cheon et al., 1999).
Antiparasitic Agents : New 1-[(2-acylamino)phenyl]-3,4-dihydroisoquinolines, including compounds G-1615 and G-1616, demonstrated high antitrichinosis effect and low toxicity (Mikhaĭlitsyn et al., 1997).
Synthesis of Bromonium Ylides : 4-Bromo-1,2-dihydroisoquinolines were synthesized, proposing a bromonium ylide as a key intermediate. This process utilized benzyl bromide and α-imino rhodium carbene (He et al., 2016).
Preparation of Solifenacin : An asymmetric hydrogenation process was developed for converting the hydrochloride salt of 1-phenyl-3,4-dihydroisoquinoline to its tetrahydroisoquinoline form, which is a key intermediate in preparing the antispasmodic drug solifenacin (Ruzic et al., 2012).
Antitubercular Activity : Spiro(isoquinoline-3,3'-pyrazol)-4-ones, synthesized from 2-phenyl-3,4-dihydroisoquinolines, were evaluated for their antitubercular activity (Hadda et al., 2007).
Dopamine Receptor Ligands : 1-Phenyl-1,2,3,4-tetrahydroisoquinolines were synthesized and characterized as dopamine receptor ligands, offering insights into receptor antagonism and agonism (Charifson et al., 1988).
Synthesis in Aqueous Phase : Phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized in water under neutral conditions, highlighting a novel route for preparing these compounds (Ramesh et al., 2012).
Propiedades
IUPAC Name |
1-phenyl-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-14-10-12-8-4-5-9-13(12)15(16-14)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOCKKZVKNCZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938619 | |
| Record name | 1-Phenyl-1,4-dihydroisoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,2-dihydroisoquinolin-3(4H)-one | |
CAS RN |
17507-05-0 | |
| Record name | 1,4-Dihydro-1-phenyl-3(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17507-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-3-one, 1,2,3,4-tetrahydro-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017507050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,4-dihydroisoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



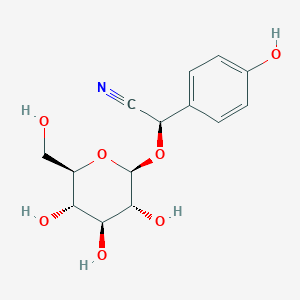
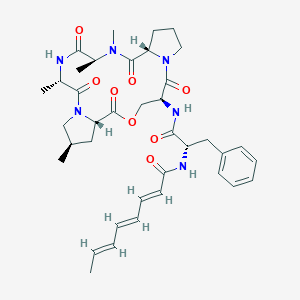
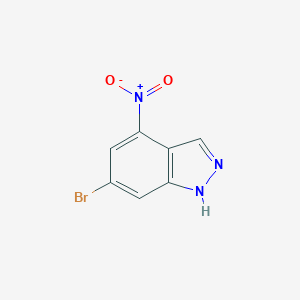
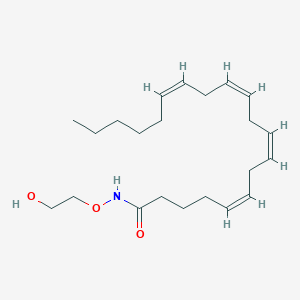
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)

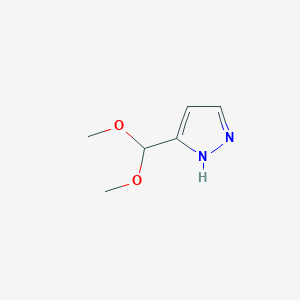

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
